Piboserod Demonstrates Superior Functional Antagonism (KB) Compared to GR113808 in Human Tissue
In isolated human detrusor muscle strips, Piboserod exhibited an apparent antagonist dissociation constant (KB) of 0.56±0.09 nM, representing extremely high functional potency at the human 5-HT4 receptor [1]. By contrast, the prototypical 5-HT4 antagonist GR113808 has a reported pKi of 9.3–10.3 (Ki ≈ 0.05–0.5 nM) in binding assays, but its functional potency in tissue is often lower, with pKB values around 8.8–9.43 . Piboserod's sub-nanomolar functional KB in a therapeutically relevant human tissue model (detrusor) indicates superior target engagement under physiological conditions, a critical factor for translational research.
| Evidence Dimension | Functional Antagonist Potency at 5-HT4 Receptor |
|---|---|
| Target Compound Data | KB = 0.56±0.09 nM (human detrusor muscle strips) |
| Comparator Or Baseline | GR113808 (prototypical 5-HT4 antagonist): pKi = 9.3–10.3 (binding); pKB = 8.8–9.43 (functional tissue assays) |
| Quantified Difference | Piboserod KB = 0.56 nM vs. GR113808 functional pKB ≈ 8.8–9.43 (estimated functional Ki ≈ 0.37–1.6 nM). Piboserod's KB is approximately 0.6–2.9-fold lower, indicating higher potency. |
| Conditions | Human detrusor strips; Krebs-HEPES buffer; electrical field stimulation (20 Hz, 1 ms duration, 300 mA, 5 s); Piboserod 1–100 nM; GR113808 binding in cloned human receptors/tissue. |
Why This Matters
For researchers modeling 5-HT4-mediated smooth muscle responses (e.g., overactive bladder), Piboserod's sub-nanomolar functional potency ensures complete target blockade at low concentrations, minimizing off-target effects and improving assay reproducibility.
- [1] Darblade B, et al. Piboserod (SB 207266), a selective 5-HT4 receptor antagonist, reduces serotonin potentiation of neurally-mediated contractile responses of human detrusor muscle. World J Urol. 2005;23(2):147-151. View Source
